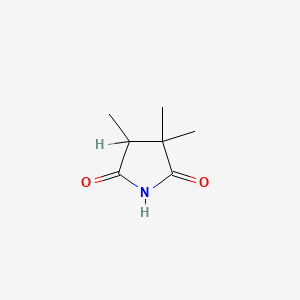

3,3,4-Trimethylpyrrolidine-2,5-dione

Description

Historical Evolution of Pyrrolidine-2,5-dione Chemistry and its Therapeutic Significance

The chemistry of pyrrolidine-2,5-diones, or succinimides, has a rich history rooted in medicinal chemistry. The therapeutic journey of this class of compounds gained significant momentum with the discovery and clinical application of antiepileptic drugs (AEDs). A landmark example is ethosuximide (B1671622), a pyrrolidine-2,5-dione derivative, which became a primary treatment for absence seizures. nih.gov The success of ethosuximide spurred further research into the anticonvulsant properties of the succinimide (B58015) scaffold, leading to the development of numerous derivatives. nih.govbenthamscience.com Over the years, the therapeutic investigation of these compounds has expanded beyond epilepsy, with studies revealing their potential in treating a variety of conditions including pain, inflammation, and cancer. mdpi.comebi.ac.ukresearchgate.net This evolution highlights the pyrrolidine-2,5-dione core as a privileged scaffold in drug discovery. nih.gov

Structural Classification and Nomenclature of Pyrrolidine-2,5-diones

The core structure of a pyrrolidine-2,5-dione is a five-membered saturated ring containing a nitrogen atom (position 1) and two carbonyl groups at positions 2 and 5. chemsynthesis.comnih.gov This fundamental structure is also referred to as a succinimide.

Systematic Name: Pyrrolidine-2,5-dione

CAS Number: 123-56-8 chemsynthesis.com

Molecular Formula (unsubstituted): C₄H₅NO₂ chemsynthesis.comchembk.com

Derivatives are named based on the substituents attached to the nitrogen (N-1) or the carbon atoms (C-3 and C-4) of the ring. For the subject of this article, 3,3,4-trimethylpyrrolidine-2,5-dione , the nomenclature indicates:

A core pyrrolidine-2,5-dione ring.

Two methyl groups attached to carbon position 3 (3,3,-trimethyl ).

One methyl group attached to carbon position 4 (4-trimethyl ).

The stereochemistry of the carbon atoms, particularly C3 and C4, is a critical feature, as the non-planar nature of the sp³-hybridized ring allows for significant three-dimensional structural diversity. nih.govunipa.it

Overview of Synthetic Tractability and Structural Diversity of the Pyrrolidine-2,5-dione Scaffold

The pyrrolidine-2,5-dione scaffold is synthetically tractable, meaning it can be readily synthesized and modified through various chemical reactions. This allows for the creation of a vast library of structurally diverse derivatives. nih.govunipa.it Common synthetic strategies include:

Condensation Reactions: Cyclocondensation of dicarboxylic acids (like succinic acid and its derivatives) with amines is a frequent method. nih.gov For instance, reacting a substituted succinic acid with an amine at high temperatures can yield the corresponding N-substituted and C3/C4-substituted pyrrolidine-2,5-dione. nih.gov

Michael Addition: The Michael addition of nucleophiles, such as ketones, to N-substituted maleimides is another effective route for producing substituted pyrrolidine-2,5-diones. ebi.ac.uknih.gov

Multicomponent Reactions: Modern synthetic approaches utilize multicomponent reactions to build complex pyrrolidine (B122466) derivatives in a single step, enhancing efficiency. tandfonline.com

The ease of introducing a wide variety of substituents at the N-1, C-3, and C-4 positions allows chemists to systematically tune the molecule's physicochemical properties, such as lipophilicity and steric profile, to optimize biological activity. nih.govnih.gov This synthetic flexibility is a key reason for the scaffold's enduring importance in medicinal chemistry. researchgate.net

Broad Spectrum of Biological Activities Associated with Pyrrolidine-2,5-dione Derivatives

Research has demonstrated that derivatives of pyrrolidine-2,5-dione exhibit a wide array of biological activities. The specific activity is highly dependent on the substitution pattern on the succinimide ring. nih.gov

Anticonvulsant Activity: This is the most well-established activity for the class. nih.gov Derivatives are often evaluated in preclinical models like the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hertz (6 Hz) seizure tests. nih.govbenthamscience.commdpi.com The mechanism often involves interaction with voltage-gated sodium and calcium channels. nih.govmdpi.com

Anti-inflammatory Activity: Certain derivatives act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. ebi.ac.uknih.gov Some compounds have shown potent inhibition of COX-2, comparable to standard anti-inflammatory drugs. nih.govresearchgate.net

Anticancer Activity: Hybrid molecules incorporating the pyrrolidine-2,5-dione scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF7) and colon (HT29) cancer cells. researchgate.netresearchgate.net The antiproliferative mechanism can involve the inhibition of key proteins like Bcl-2. researchgate.net

Antimicrobial Activity: The scaffold has been explored for its potential against bacterial pathogens. bohrium.com Studies have shown that certain derivatives can inhibit the growth of Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. bohrium.comresearchgate.net Other derivatives have shown activity against Staphylococcus aureus biofilms. rsc.org

Other Activities: The versatility of the scaffold has led to the discovery of derivatives with antidepressant, nih.gov analgesic, mdpi.commdpi.com and enzyme inhibitory properties, such as targeting TNF-α. researchgate.netnih.gov

Table 1: Examples of Biological Activity in Pyrrolidine-2,5-dione Derivatives

| Derivative Class | Biological Activity | Research Finding | Reference(s) |

|---|---|---|---|

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives | Anticonvulsant | Compound 6 showed potent activity in the MES test (ED₅₀ = 68.30 mg/kg) and 6 Hz test (ED₅₀ = 28.20 mg/kg). | mdpi.com |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Anticonvulsant | Compound 62b displayed an ED₅₀ value of 62.14 mg/kg in the MES test. | nih.gov |

| N-substituted pyrrolidine-2,5-diones | Anti-inflammatory | Compound 13e emerged as a potent and selective COX-2 inhibitor with an IC₅₀ value of 0.98 μM. | ebi.ac.uknih.gov |

| Pyrazoline-substituted pyrrolidine-2,5-diones | Anticancer | Compound S2 showed excellent antiproliferative activity toward MCF7 breast cancer cells (IC₅₀ = 0.78±0.01 μM). | researchgate.net |

| Various N-arylsuccinimide derivatives | Antimicrobial | Compounds 6 to 8 decreased the bacterial growth of Escherichia coli and Klebsiella pneumoniae. | bohrium.com |

Rationale for Focused Academic Research on Highly Substituted Pyrrolidine-2,5-diones, with an Emphasis on this compound

The extensive structure-activity relationship (SAR) studies on pyrrolidine-2,5-diones have consistently shown that the nature and position of substituents dramatically influence the biological profile. nih.gov Research has specifically highlighted that substitution at the C-3 and C-4 positions is critical for modulating activity, particularly for anticonvulsant effects. nih.gov

The rationale for investigating highly substituted derivatives like this compound stems from several key scientific objectives:

Exploring Chemical Space: Synthesizing multi-substituted analogs allows for a more thorough exploration of the three-dimensional pharmacophore space, which can lead to the discovery of novel biological activities or improved potency. nih.govunipa.it

Optimizing Pharmacokinetics: Increasing substitution, particularly with lipophilic groups like methyl, can alter properties such as solubility and membrane permeability, which are crucial for a compound's absorption and distribution in the body.

Enhancing Potency and Selectivity: The introduction of multiple substituents, such as the gem-dimethyl groups at the C-3 position in this compound, creates specific steric and electronic environments. This can lead to a more precise fit into the binding pocket of a biological target, potentially increasing potency and selectivity for that target over others. For instance, research on dual COX/LOX inhibitors found that a disubstitution pattern was key for creating a template that mimics traditional COX-2 inhibitors. nih.gov

Probing Structure-Activity Relationships: Studying compounds with systematic variations in substitution, such as moving from mono- to di- to tri-substituted rings, provides fundamental insights into how molecular structure dictates biological function. While specific research focusing solely on this compound is not extensively documented in the reviewed literature, its structure represents a logical progression in the systematic investigation of the pyrrolidine-2,5-dione scaffold, building upon the knowledge gained from mono- and di-substituted analogs. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3,3,4-trimethylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-4-5(9)8-6(10)7(4,2)3/h4H,1-3H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPYQTKKYLUOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)C1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977328 | |

| Record name | 5-Hydroxy-3,3,4-trimethyl-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61748-86-5 | |

| Record name | α,α-Dimethyl-β-methylsuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61748-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4-Trimethylpyrrolidine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061748865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3,3,4-trimethyl-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4-trimethylpyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 3,3,4 Trimethylpyrrolidine 2,5 Dione Analogues

Electrophilic and Nucleophilic Reactions at the Carbonyl Centers

The pyrrolidine-2,5-dione ring features two electrophilic carbonyl carbons. Due to the electronegativity of the oxygen atoms, these carbons possess a partial positive charge, making them susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org The general mechanism for nucleophilic addition begins with the nucleophile attacking the carbonyl carbon, which causes the carbon to rehybridize from sp² to sp³ and pushes the pi electrons of the C=O bond onto the oxygen, forming a tetrahedral alkoxide intermediate. libretexts.org

In the case of 3,3,4-trimethylpyrrolidine-2,5-dione, the two carbonyl carbons are not equivalent. The C2 carbonyl is adjacent to a quaternary carbon (C3), while the C5 carbonyl is adjacent to a tertiary carbon (C4). This asymmetry can lead to regioselectivity in nucleophilic attacks. Steric hindrance from the gem-dimethyl group at C3 is more significant than that from the single methyl group at C4. Consequently, a nucleophile is expected to preferentially attack the C5 carbonyl, the less sterically hindered position. numberanalytics.com

Reactions with strong, irreversible nucleophiles like organometallic reagents or hydrides lead to the addition at a carbonyl group. Subsequent workup can result in ring-opening or the formation of hydroxylactams. Conversely, reactions involving nucleophilic addition-elimination occur when the attacking nucleophile is part of a system with a good leaving group, which can reform the carbonyl double bond. le.ac.uk

Interactive Data Table: Nucleophilic Reactions at Carbonyl Centers

| Reaction Type | Reagent Example | General Outcome | Key Factor |

|---|---|---|---|

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Formation of a tertiary alcohol after protonation | Irreversible addition of nucleophile. masterorganicchemistry.com |

| Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Regioselective reduction to a hydroxylactam. scilit.com | Preferential attack at the less hindered carbonyl. scilit.com |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN) | Addition of a cyanide group to a carbonyl carbon. masterorganicchemistry.com | Reversible reaction, product is a cyanohydrin. |

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the pyrrolidine-2,5-dione ring is part of an imide functional group. The adjacent electron-withdrawing carbonyl groups make the N-H proton acidic (pKa ≈ 9-10), allowing it to be deprotonated by a suitable base to form a succinimidyl anion. This anion is a potent nucleophile and can readily participate in substitution reactions with various electrophiles.

N-Alkylation is typically achieved by treating the succinimide (B58015) with an alkyl halide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction proceeds via an Sₙ2 mechanism, where the nitrogen anion displaces the halide from the alkylating agent.

N-Acylation involves the reaction of the succinimide with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). nsf.gov These reactions are often performed in the presence of a non-nucleophilic base to neutralize the acid byproduct. N-acylsuccinimides are valuable as acyl-transfer reagents in organic synthesis, for instance, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions where the N-C amide bond is selectively cleaved. rsc.org The synthesis of N-acylsuccinimides can be achieved through methods like the Steglich reaction. illinoisstate.edu

For this compound, these reactions would proceed similarly, yielding the corresponding N-alkylated or N-acylated derivatives. The methyl substituents on the ring are not expected to interfere significantly with reactions at the nitrogen atom.

Stereochemical Outcomes and Regioselectivity in Ring Modifications

Modifications to the pyrrolidine-2,5-dione ring itself are heavily influenced by the existing stereocenters and substituents. In this compound, the C4 carbon is a chiral center, meaning the molecule exists as a pair of enantiomers. Any reaction that creates a new stereocenter can lead to the formation of diastereomers, and the ratio of these products is determined by the stereoselectivity of the reaction.

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org As noted, reduction with complex hydrides like sodium borohydride demonstrates regioselectivity. Studies on gem-disubstituted succinimides have shown that reduction occurs preferentially at the carbonyl group remote from the disubstituted carbon. scilit.com For this compound, this implies that the C5 carbonyl would be reduced in preference to the C2 carbonyl, which is adjacent to the sterically bulky gem-dimethyl group.

Stereochemical control is crucial in reactions like catalytic hydrogenation. For example, the asymmetric transfer hydrogenation of substituted maleimides can be controlled to produce either syn- or anti- configured succinimide products with high diastereoselectivity and enantioselectivity by tuning the reaction conditions. nih.gov The introduction of substituents, such as fluorine, can also significantly influence the conformational preferences and stereochemical behavior of the pyrrolidine (B122466) ring through stereoelectronic effects like the gauche and anomeric effects. beilstein-journals.org While not fluorinated, the methyl groups in this compound similarly dictate the approach of reagents, influencing the stereochemical outcome of additions or other modifications to the ring.

Interactive Data Table: Factors Influencing Selectivity in Ring Modifications

| Factor | Description | Example in Pyrrolidine-2,5-diones | Reference |

|---|---|---|---|

| Steric Hindrance | Physical blocking of a reaction site by bulky groups. | Preferential reduction of the C5-carbonyl over the C2-carbonyl in this compound. | scilit.com |

| Electronic Effects | Influence of electron-withdrawing/donating groups on reactivity. | Fluorine substitution altering ring conformation and stability. | beilstein-journals.org |

| Catalyst Control | Use of a chiral catalyst to favor the formation of one stereoisomer. | Stereodivergent synthesis of chiral succinimides using a Rhodium catalyst. | nih.gov |

| Reaction Conditions | Adjusting parameters like base concentration or temperature to control product distribution. | Modulating base amount to switch between syn- and anti- products in transfer hydrogenation. | nih.gov |

Ring-Opening and Rearrangement Reactions of the Pyrrolidine-2,5-dione Core

The succinimide ring is susceptible to cleavage under various conditions, particularly by nucleophilic attack. This ring-opening is a common reaction pathway for pyrrolidine-2,5-dione derivatives.

Hydrolysis: Under basic conditions (e.g., with aqueous sodium hydroxide), the imide ring can be hydrolyzed. Nucleophilic attack by a hydroxide (B78521) ion on a carbonyl carbon leads to the formation of a tetrahedral intermediate, followed by cleavage of a C-N bond to yield a succinamate (B1233452) salt. acs.org Acidic conditions can also promote hydrolysis, though typically requiring harsher conditions.

Aminolysis/Ammonolysis: Reaction with amines or ammonia (B1221849) can also open the ring to form diamides.

Reaction with Hydroxylamine (B1172632): A notable ring-opening reaction occurs with hydroxylamine (NH₂OH). This reaction cleaves the imide ring to form N-hydroxybutaneamide derivatives and serves as a novel method for synthesizing hydroxamic acids from N-substituted succinimides. mdpi.combeilstein-archives.org The viability of this ring-opening depends on the relative pKa values of the amine used to synthesize the imide and hydroxylamine. mdpi.combeilstein-archives.org

Rearrangement Reactions: Certain pyrrolidine derivatives can undergo rearrangement. For example, a photo-promoted ring contraction of pyridines can lead to the formation of pyrrolidine derivatives. nih.gov While not a direct rearrangement of the pre-formed dione (B5365651), it highlights the accessibility of the pyrrolidine skeleton through transformative reactions. Another synthetic strategy involves a stereospecific ring contraction of hydroxamic acids derived from glutarimides to produce chiral 2,2-disubstituted pyrrolidines. nih.gov

Radical Chemistry of Pyrrolidine-2,5-diones

The pyrrolidine-2,5-dione scaffold is famously associated with radical chemistry through its N-halogenated derivatives, most notably N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS).

N-Halosuccinimides as Radical Initiators: NBS and NIS are widely used reagents in organic synthesis. Under initiation by light (hν) or a radical initiator, the weak N-Br or N-I bond undergoes homolytic cleavage to produce a bromine or iodine radical, respectively, along with the succinimidyl radical. youtube.com These halogen radicals can then participate in various radical reactions, such as allylic and benzylic bromination. The stability of the resulting succinimidyl radical helps to drive the reaction forward. youtube.com

Radical Cyclizations: Pyrrolidine-2,5-dione derivatives can also be synthesized via radical pathways. For instance, a visible-light-promoted radical cascade iodo-sulfonylation of aza-1,6-enynes has been developed to produce functionalized succinimides stereoselectively. rsc.org This demonstrates that the succinimide ring can be constructed through radical cyclization strategies.

While this compound itself is not a radical initiator, its N-bromo or N-iodo derivative would be expected to function similarly to NBS or NIS, serving as a source of halogen radicals for various synthetic transformations. youtube.comorganic-chemistry.org

Coordination Chemistry with Metal Centers

The succinimide structure possesses multiple potential coordination sites for metal ions, primarily the two carbonyl oxygen atoms and the imide nitrogen atom. Theoretical and experimental studies have shown that succinimide and its deprotonated form can act as ligands, coordinating with various metal centers. researchgate.net

The coordination can occur through one of the carbonyl oxygens or the nitrogen atom. The deprotonated succinimidyl anion is also a capable ligand. researchgate.net Metal complexes involving succinimide derivatives have been prepared with a range of metals, including zinc(II), copper(II), and iron(II). researchgate.netresearchgate.net The geometry of the resulting complex depends on the metal ion, the specific ligand, and the reaction conditions. For example, analysis of a zinc(II) chloride complex with succinimide suggests coordination occurs.

For this compound, the coordination behavior would be analogous to that of succinimide. However, the steric bulk of the three methyl groups on the pyrrolidine ring could influence the geometry of the metal complexes and potentially affect their stability or the preferred coordination site. The electron-donating nature of the methyl groups might also slightly alter the electron density on the coordinating oxygen and nitrogen atoms, thereby modulating the strength of the metal-ligand bond.

Advanced Spectroscopic and Structural Characterization of 3,3,4 Trimethylpyrrolidine 2,5 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure of 3,3,4-Trimethylpyrrolidine-2,5-dione by providing information on the chemical environment, connectivity, and stereochemistry of its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The N-H proton of the imide functional group would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The methine proton at the C4 position (CH) would appear as a quartet due to coupling with the adjacent methyl group protons. The methyl group attached to C4 would, in turn, present as a doublet. The two methyl groups at the C3 position are diastereotopic and thus chemically non-equivalent, and they are expected to appear as two distinct singlets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms. For this compound, seven distinct carbon signals are anticipated. The two carbonyl carbons (C=O) of the dione (B5365651) functionality would resonate at the lowest field (highest ppm). The quaternary carbon at C3 and the methine carbon at C4 would appear in the aliphatic region, followed by the signals for the three methyl carbons. Data for related compounds like 3-arylpyrrolidine-2,5-diones show carbonyl carbons in the range of 175-180 ppm. rsc.org

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the structural assignment.

COSY: Would show a clear correlation between the methine proton at C4 and the protons of the methyl group attached to it.

HSQC: Would map each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

HMBC: Would reveal long-range (2-3 bond) correlations, definitively connecting the fragments. For instance, correlations would be expected from the protons of the gem-dimethyl groups to the C3, C4, and C2=O carbons, and from the C4-methyl protons to the C3, C4, and C5=O carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹H Multiplicity |

| N-H | 8.0 - 9.5 | - | broad singlet |

| C2 (=O) | - | 177 - 180 | - |

| C3 | - | 45 - 50 | - |

| C3-CH₃ (a) | 1.2 - 1.4 | 22 - 26 | singlet |

| C3-CH₃ (b) | 1.2 - 1.4 | 22 - 26 | singlet |

| C4-H | 2.8 - 3.2 | 40 - 45 | quartet |

| C4-CH₃ | 1.1 - 1.3 | 14 - 18 | doublet |

| C5 (=O) | - | 178 - 181 | - |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (molecular formula C₇H₁₁NO₂), the calculated exact mass of the molecular ion [M]⁺ would be used to confirm its chemical formula.

Exact Mass Determination: The theoretical exact mass of the neutral molecule is 141.07898 u. HRMS analysis, often using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ at m/z 142.08626 or the sodium adduct [M+Na]⁺ at m/z 164.06821.

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) would be employed to analyze the fragmentation of the parent ion. The fragmentation pattern provides valuable structural information. Key expected fragmentation pathways for this compound would include:

Loss of a methyl radical (•CH₃) from the molecular ion to yield a fragment at m/z 126.

Cleavage of the pyrrolidine (B122466) ring, which is characteristic of succinimide (B58015) derivatives.

Decarbonylation (loss of CO) or loss of the entire imide group fragments.

Table 2: Predicted HRMS Fragments for this compound

| Ion/Fragment Formula | Calculated Exact Mass (m/z) | Description |

| [C₇H₁₁NO₂ + H]⁺ | 142.08626 | Protonated Molecular Ion |

| [C₇H₁₁NO₂ + Na]⁺ | 164.06821 | Sodium Adduct |

| [C₆H₈NO₂]⁺ | 126.05495 | Loss of methyl radical (•CH₃) |

| [C₅H₈NO]⁺ | 98.06004 | Loss of •CH₃ and CO |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the FT-IR spectrum would be dominated by absorptions from the imide group.

N-H Stretching: A moderate to strong absorption band is expected in the region of 3200-3300 cm⁻¹ due to the stretching vibration of the N-H bond.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methine groups would appear just below 3000 cm⁻¹.

C=O Stretching: The most prominent features would be the carbonyl (C=O) stretching bands. Cyclic imides typically show two distinct carbonyl absorption bands due to symmetric and asymmetric stretching. The asymmetric C=O stretch is expected around 1770-1790 cm⁻¹, while the symmetric stretch would appear at a lower frequency, around 1700-1720 cm⁻¹. The IR spectrum of the related 1-(2-aminoethyl) pyrrolidine-2,5-dione shows characteristic bands for these groups.

C-N Stretching: The C-N bond stretching vibration is typically found in the 1300-1200 cm⁻¹ region.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3200 - 3300 | Medium-Strong |

| C-H Stretch (sp³) | 2850 - 2980 | Medium-Strong |

| C=O Asymmetric Stretch | 1770 - 1790 | Strong |

| C=O Symmetric Stretch | 1700 - 1720 | Strong |

| C-N Stretch | 1200 - 1300 | Medium |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. Although a published crystal structure for this compound was not identified, this section outlines the analysis that would be performed on a suitable crystal.

The X-ray diffraction data would allow for the precise measurement of all geometric parameters of the molecule.

Bond Lengths: The C=O double bonds in the imide ring would be expected to have lengths of approximately 1.21 Å. The C-N bonds would be around 1.38 Å, and the C-C single bonds within the ring would be in the range of 1.52-1.54 Å.

Bond Angles: The internal angles of the five-membered ring would be close to, but likely deviate slightly from, the ideal 108° of a regular pentagon due to the presence of sp² hybridized carbonyl carbons and steric strain from the methyl groups. The angles around the carbonyl carbons (N-C=O and C-C=O) would be approximately 120°.

Torsional Angles: These angles would define the conformation of the pyrrolidine ring, which is expected to adopt a puckered or envelope conformation to minimize steric interactions between the methyl groups.

The crystal packing is dictated by a network of intermolecular interactions.

Hydrogen Bonding: The most significant intermolecular interaction would be hydrogen bonding between the imide N-H group (donor) of one molecule and a carbonyl oxygen atom (acceptor) of a neighboring molecule. This interaction typically leads to the formation of chains or dimeric motifs in the crystal lattice.

C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the methyl and methine C-H groups as donors and carbonyl oxygens as acceptors are also likely to be present, further stabilizing the crystal structure.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and can be influenced by subtle changes in intermolecular interactions. Different crystallization conditions (e.g., solvent, temperature) could potentially lead to different polymorphs of this compound, each with a unique crystal packing and, consequently, different physical properties. Crystallization from different solvents could also lead to the formation of solvates, where solvent molecules are incorporated into the crystal lattice. SCXRD is the definitive method for identifying and characterizing such different solid-state forms.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination (if applicable for chiral analogues)

While this compound is an achiral molecule due to the absence of a stereocenter and therefore does not exhibit chiroptical activity, the principles of chiroptical spectroscopy are critical for determining the absolute configuration of its chiral analogues. Chiral derivatives of pyrrolidine-2,5-dione, also known as succinimide, are prevalent in many biologically active compounds and pharmaceutical drugs, making the determination of their precise three-dimensional structure essential. nih.gov

Circular Dichroism (CD) spectroscopy is a powerful and widely used technique for this purpose. mtoz-biolabs.com It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com An achiral molecule will not produce a CD signal. However, for a chiral molecule, the resulting CD spectrum is unique to its specific spatial arrangement of atoms, providing a molecular "fingerprint" of its stereochemistry. The enantiomer of a chiral molecule will produce a CD spectrum that is a mirror image of the original. rsc.orgnih.gov

The determination of the absolute configuration of a chiral analogue of this compound would typically involve the following steps:

Synthesis of Chiral Analogues: Chirality could be introduced into the pyrrolidine-2,5-dione scaffold, for instance, by creating derivatives with different substituents at the 3- and 4-positions, leading to the formation of stereocenters.

Recording the CD Spectrum: The synthesized chiral analogue is dissolved in a suitable solvent, and its CD spectrum is recorded over a range of wavelengths. mtoz-biolabs.com

Comparison and Analysis: The experimental CD spectrum is then compared against a reference. This can be achieved in two primary ways:

Comparison with Known Standards: If a standard with a known absolute configuration and a similar chromophoric system is available, its CD spectrum can be used as a benchmark.

Computational Prediction: In the absence of suitable standards, theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra for all possible enantiomers of the chiral analogue. The experimental spectrum is then matched with the calculated spectrum to assign the absolute configuration. nih.gov

For example, research on a chiral pyrrolidine derivative demonstrated the successful assignment of its absolute configuration by correlating the experimental CD spectrum with the computationally predicted spectrum for the (S)-enantiomer. nih.gov The observed Cotton effects in the CD spectrum, which are the characteristic peaks (positive or negative), can be ascribed to specific electronic transitions within the molecule, such as π-π* transitions. nih.gov

To illustrate how data from such an analysis would be presented, the following table shows hypothetical CD data for a pair of enantiomeric chiral analogues of this compound.

| Wavelength (nm) | (3R,4R)-analogue Molar Ellipticity [θ] (deg cm²/dmol) | (3S,4S)-analogue Molar Ellipticity [θ] (deg cm²/dmol) |

| 210 | +15,000 | -15,000 |

| 235 | -8,000 | +8,000 |

| 260 | +500 | -500 |

| 280 | 0 | 0 |

This table is illustrative and contains hypothetical data.

The mirror-image relationship between the molar ellipticity values of the two enantiomers is a hallmark of chiroptical spectroscopy.

Computational Chemistry and Theoretical Studies of Pyrrolidine 2,5 Dione Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. mdpi.com By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structure, stability, and reactivity. For derivatives of pyrrolidine-2,5-dione, DFT calculations are instrumental in understanding their fundamental chemical nature. mdpi.comnih.gov

While specific DFT studies on 3,3,4-trimethylpyrrolidine-2,5-dione are not extensively available in the reviewed literature, the principles can be applied to understand its characteristics. Basic computational data for this compound has been reported, providing a foundation for more in-depth theoretical analysis. chemscene.com

Table 1: Computational Data for this compound

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 46.17 Ų |

| LogP | 0.3051 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 0 |

Data sourced from ChemScene. chemscene.com

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bhu.ac.innih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.govnih.gov The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. mdpi.com

In studies of related heterocyclic compounds, FMO analysis has been used to describe reactive sites and predict chemical behavior. bhu.ac.in For instance, in a study of a chalcone (B49325) derivative, DFT calculations at the B3LYP/6-311G** level of theory were used to determine HOMO and LUMO energies, which in turn helped to identify the molecule as a moderate nucleophile with high chemical reactivity. mdpi.com Similar calculations for this compound would be expected to show the HOMO localized on electron-rich regions, such as the oxygen atoms, and the LUMO distributed over the carbonyl groups, indicating potential sites for nucleophilic and electrophilic attack.

Transition State Calculations for Reaction Mechanisms

DFT calculations are also employed to map out reaction pathways and determine the structures and energies of transition states. nih.gov This is crucial for understanding reaction mechanisms at a molecular level. For example, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives, DFT calculations were used to explore the reaction mechanism between a 3-pyrroline-2-one (B142641) derivative and methylamine. nih.gov These calculations helped to propose a plausible reaction pathway by identifying the transition states and intermediates, ultimately showing that the reaction is kinetically, rather than thermodynamically, controlled. nih.gov For this compound, transition state calculations could be used to investigate its synthesis, degradation pathways, or potential reactions with biological molecules.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which can then be compared with experimental data to confirm molecular structures. researchgate.netsigmaaldrich.com The accuracy of these predictions depends on the level of theory and basis set used. researchgate.net For instance, in a study of sterically congested 2,2-disubstituted indane-1,3-dione derivatives, DFT calculations at the B3LYP/6-311++G** level provided predicted vibrational frequencies that were in good agreement with experimental FT-IR spectra. researchgate.net While specific calculated NMR and IR data for this compound were not found in the reviewed literature, such calculations would be valuable for confirming its structure and assigning its spectral features. General tables of NMR chemical shifts can provide approximate values for similar structures. pdx.edunih.govorganicchemistrydata.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and dynamic behavior of molecules in different environments. nih.govmdpi.com For a molecule like this compound, MD simulations could reveal its preferred conformations in solution and how it interacts with solvent molecules. mdpi.com In the context of drug design, MD simulations are often used to study the stability of a ligand bound to a protein target, providing a more dynamic picture than static docking poses. mdpi.com Although no specific MD simulation studies on this compound were identified, this technique would be essential for understanding its behavior in a biological system.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to correlate the chemical structure of a compound with its biological activity. researchgate.netnih.gov QSAR models use molecular descriptors (physicochemical properties) to develop mathematical equations that can predict the activity of new compounds. researchgate.net Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are necessary for a molecule to interact with a specific biological target. nih.govresearchgate.net

Studies on related thiazolidine-2,4-dione derivatives have successfully employed QSAR to identify key descriptors for their antimicrobial activity. jmaterenvironsci.com Similarly, pharmacophore models have been developed for various cyclic imide compounds to screen for potential inhibitors of enzymes like cyclooxygenase-2. researchgate.net While no specific QSAR or pharmacophore models for this compound were found, these methods would be critical in a drug discovery program to guide the design of more potent analogs.

Molecular Docking and Protein-Ligand Interaction Studies for Biological Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govnih.gov This method is widely used to screen virtual libraries of compounds against a known protein target to identify potential drug candidates. nih.govsemanticscholar.org The docking process involves a scoring function that estimates the binding affinity, with lower binding energies generally indicating a more stable complex. mdpi.com

While no specific molecular docking studies involving this compound have been reported in the reviewed literature, this technique would be a primary step in identifying its potential biological targets. For instance, in a study of a novel pyrimidine (B1678525) derivative, molecular docking was used to investigate its antimicrobial activity by predicting its binding to bacterial proteins. The results showed a high binding affinity, suggesting it could be a promising drug candidate. mdpi.com A similar approach for this compound would involve docking it against various protein targets to generate hypotheses about its mechanism of action.

Adsorption Studies on Novel Materials (e.g., Graphene)

The interaction of pyrrolidine-2,5-dione systems with novel two-dimensional materials like graphene has become a significant area of interest in computational chemistry. Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for elucidating the nature of these interactions at the molecular level. These investigations provide fundamental insights into adsorption energies, equilibrium geometries, and the electronic effects that govern the physisorption of these molecules on a graphene surface.

While direct computational studies on the adsorption of this compound on graphene are not extensively documented in existing literature, research on structurally related pyrrolidine (B122466) and succinimide (B58015) derivatives provides a strong basis for understanding the expected behavior. The adsorption process for such molecules on a pristine graphene surface is predominantly driven by non-covalent interactions, namely van der Waals (dispersion) forces and, where applicable, π-π stacking interactions. nih.gov

Detailed Research Findings

Computational studies on various organic molecules, including pyrrolidine derivatives, reveal that the adsorption energy generally correlates with the size of the molecule. nih.gov An increase in the number of atoms in the adsorbate molecule typically leads to a stronger interaction with the graphene sheet due to increased dispersion forces. nih.gov The presence of functional groups and substituents on the pyrrolidine ring can also modulate the adsorption characteristics by altering the molecule's polarity and steric profile. nih.gov

For molecules containing π-electron systems, such as the parent pyrrolidine-2,5-dione (succinimide), the interaction can be enhanced by π-π stacking, where the electron clouds of the molecule and the graphene surface interact favorably. The orientation of the adsorbed molecule is a critical factor; a parallel alignment of the ring structure to the graphene plane maximizes the contact area and, consequently, the van der Waals interaction. nih.gov

DFT calculations typically determine the most stable adsorption site (e.g., on top of a carbon atom, at a bridge site between two carbons, or at the center of a hexagonal ring) and the equilibrium adsorption distance. For related pyrrolidine compounds, adsorption distances are often found to be in the range of 3.4 to 3.5 Å, which is characteristic of physisorption. nih.gov

Data from Theoretical Studies

The following table presents representative data from a DFT study on the adsorption of various N-substituted pyrrolidine derivatives on a pristine graphene surface. This data is included to illustrate the typical adsorption energies and distances found in related systems, providing a predictive framework for the interaction of substituted pyrrolidine-2,5-diones with graphene. The study highlights a linear relationship between the number of atoms in the molecule and the adsorption energy. nih.gov

| Compound | Number of Atoms | Adsorption Distance (d) / Å | Adsorption Energy (E_ads) / eV |

| 1,2,5-trimethylpyrrolidine | 24 | 3.48 | -0.99 |

| 1-ethyl-2,5-dimethylpyrrolidine | 27 | 3.50 | -1.13 |

| 1-propyl-2,5-dimethylpyrrolidine | 30 | 3.51 | -1.22 |

| 1-butyl-2,5-dimethylpyrrolidine | 33 | 3.51 | -1.33 |

*Data sourced from a DFT study on pyrrolidine derivatives, illustrating the trend of increasing adsorption energy with molecular size. nih.gov

Based on these findings, it can be inferred that the adsorption of this compound on graphene would be a stable, spontaneous process (indicated by negative adsorption energy) governed by physisorption. The magnitude of the adsorption energy would be influenced by the combined effects of the polar dione (B5365651) ring and the dispersion interactions contributed by the entire molecular structure, including the three methyl groups.

Biological Activities and Mechanistic Investigations of Pyrrolidine 2,5 Dione Derivatives

Anticonvulsant Agents and Neurological Applications

Derivatives of pyrrolidine-2,5-dione, the parent structure of ethosuximide (B1671622), have been a cornerstone in the search for novel antiepileptic drugs (AEDs). nih.gov Through molecular hybridization, new compounds have been synthesized by combining the pyrrolidine-2,5-dione scaffold with fragments of other established AEDs like levetiracetam and lacosamide. nih.gov This strategy has yielded hybrid compounds with broad-spectrum activity in preclinical seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and the 6-Hertz (6 Hz) seizure tests. nih.gov

Structure-Activity Relationships (SAR) Governing Anticonvulsant Efficacy

Structure-activity relationship (SAR) studies have been crucial in refining the anticonvulsant properties of pyrrolidine-2,5-dione derivatives. Research has consistently shown that the nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring strongly influences anticonvulsant activity. nih.gov

Key SAR findings include:

Substituents at Position 3: Non-aromatic substituents, such as a sec-butyl group, at this position have been shown to positively affect anticonvulsant activity. nih.gov In one study, 3-benzhydryl and 3-isopropyl derivatives demonstrated favorable protection in the scPTZ test, which is a model for absence seizures, while 3-methyl and unsubstituted derivatives were more active in the MES test, a model for generalized tonic-clonic seizures. nih.gov

Amine Moieties: The introduction of a dimethylamine group at the 3-position of the ring has been identified as being particularly beneficial for anticonvulsant activity. mdpi.com

Acetamide Linkers: The addition of an acetamide fragment to the core structure may extend the spectrum of anticonvulsant activity in both MES and scPTZ models. nih.gov

Arylpiperazine Fragments: The type of phenylpiperazine group attached to the core structure also modulates efficacy. Derivatives featuring a 3-trifluoromethylphenylpiperazine group were most active in the MES test, whereas 3,4-dichlorophenylpiperazines showed activity in both MES and scPTZ tests. nih.gov

Elucidation of Molecular Mechanisms of Action (e.g., Na+ Channel Modulation, GABAergic System Modulation)

The anticonvulsant effects of pyrrolidine-2,5-dione derivatives are attributed to several molecular mechanisms, primarily involving the modulation of voltage-gated ion channels. epilepsysociety.org.uk In vitro ligand binding studies have indicated that a conceivable molecular mechanism for many of these compounds is their influence on neuronal voltage-sensitive sodium (Na+) channels and L-type calcium (Ca2+) channels. nih.govnih.gov

Several derivatives have been shown to be potent Na+ channel blockers, with some exhibiting stronger inhibition than established drugs like phenytoin and carbamazepine. nih.gov This interaction is often use-dependent, meaning the drugs preferentially block channels that are being used frequently, such as during the rapid, repetitive neuronal firing characteristic of a seizure. ucdavis.edu

In addition to sodium channel modulation, effects on calcium channels are also significant. The parent drug, ethosuximide, is known to act by blocking T-type calcium channels. nih.gov Newer derivatives have demonstrated activity against L-type calcium channels. nih.govmdpi.com The combined modulation of both sodium and calcium channels likely contributes to their broad spectrum of activity. nih.gov

While direct modulation of the GABAergic system is a primary mechanism for some AEDs, such as benzodiazepines, it appears to be a less central mechanism for many of the newer pyrrolidine-2,5-dione derivatives. medscape.com However, the structural similarity to GABA and the activity of related compounds like tiagabine, a GABA reuptake inhibitor, suggest that some influence on the GABAergic system cannot be entirely ruled out for certain derivatives. nih.govmedscape.com

Anticancer and Antiproliferative Properties

The pyrrolidine (B122466) ring and its derivatives are recognized as versatile scaffolds for developing novel therapeutic agents, including those with anticancer properties. nih.gov Research has demonstrated that various synthetic derivatives of pyrrolidine-2,5-dione possess significant antiproliferative and cytotoxic activity against a range of cancer cell lines.

Cytotoxicity Profiles Across Diverse Cancer Cell Lines

Pyrrolidine-2,5-dione derivatives have been evaluated against numerous human cancer cell lines, demonstrating a wide range of cytotoxic efficacy. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.

For instance, certain pyrazoline-substituted pyrrolidine-2,5-dione hybrids have shown remarkable cytotoxic effects. One such compound exhibited potent activity against MCF-7 (breast cancer), HT-29 (colon cancer), and K562 (leukemia) cell lines. Similarly, novel pyrrolidinedione–thiazolidinone hybrids have displayed significant toxicity towards various breast cancer cell lines, including MCF-7, MDA-MB-231, and T-47D, while showing lower toxicity to non-cancerous MCF-10A breast epithelial cells. researchgate.net This indicates a degree of selectivity for malignant cells. nih.gov

Mechanisms of Cell Death Induction (e.g., Apoptosis, Necrosis)

The primary mechanism by which pyrrolidine derivatives induce cancer cell death is through the programmed process of apoptosis. nih.gov Studies have shown that these compounds can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.gov

Key events observed in apoptosis induction by these derivatives include:

Membrane Permeabilization: Treatment with pyrrolidine derivatives leads to an increase in cell membrane permeability, an early sign of cell damage and death. nih.gov

Mitochondrial Damage: The compounds can cause mitochondrial damage, leading to the release of cytochrome c into the cytosol. nih.gov

Caspase Activation: The release of cytochrome c initiates a cascade of events that activates executioner caspases, such as caspase-3, which are responsible for dismantling the cell. researchgate.net

DNA Fragmentation: A hallmark of late-stage apoptosis, the fragmentation of genomic DNA, has also been observed following treatment. researchgate.net

Fluorescence microscopy and flow cytometry analysis have confirmed these apoptotic events, showing an increase in both early and late apoptotic cell populations after treatment. nih.gov In some cases, at higher concentrations or after prolonged exposure, the induced cell death can transition from apoptosis to necrosis. mdpi.com

Cell Cycle Arrest Induction and Specific Phase Targeting

In addition to inducing apoptosis, pyrrolidine-2,5-dione derivatives can exert their antiproliferative effects by arresting the cell cycle, thereby preventing cancer cells from dividing. nih.gov The specific phase of the cell cycle that is targeted can vary depending on the derivative's structure and the cancer cell type.

Research has documented that different derivatives can induce cell cycle arrest at various checkpoints:

G1/S Phase Arrest: Some compounds cause an accumulation of cells in the G0/G1 phase, preventing them from entering the S phase (DNA synthesis). mdpi.com

G2/M Phase Arrest: Other derivatives have been found to arrest the cell cycle at the G2/M checkpoint, disrupting the final stages of cell division (mitosis). nih.gov This is often associated with the inhibition of proteins crucial for mitotic progression.

S Phase Arrest: In some instances, arrest in the S phase has also been reported. researchgate.net

Inhibition of Key Oncogenic Pathways and Molecular Targets (e.g., Tubulin Polymerization, Bcl-2, c-Met pathway, Tyrosine Kinases)

Derivatives of pyrrolidine-2,5-dione have been investigated for their potential as anticancer agents. While specific studies on 3,3,4-Trimethylpyrrolidine-2,5-dione are limited, the broader class of pyrrolidine-2,5-diones has shown promise in targeting key oncogenic pathways.

Tubulin Polymerization: The disruption of microtubule dynamics is a well-established target in cancer therapy. nih.gov Microtubules, composed of α- and β-tubulin polymers, are essential for mitotic spindle formation and cell division. researchgate.net Inhibitors of tubulin polymerization can induce mitotic catastrophe and subsequent cell death in cancer cells. nih.gov While many known tubulin inhibitors are natural products like vincristine and paclitaxel, synthetic compounds are actively being explored. nih.govresearchgate.net The pyrrolidine scaffold is a component of some compounds investigated for their effects on tubulin. nih.gov

Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism for cancer cell survival and resistance to therapy. nih.gov Developing inhibitors of these proteins is a key strategy in cancer treatment. While direct inhibition of Bcl-2 by this compound is not extensively documented, some anticancer compounds have been shown to reduce the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov

c-Met Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play significant roles in tumor development, progression, and metastasis. nih.govresearchgate.net Aberrant c-Met signaling is a target for cancer intervention, and several small molecule inhibitors are in clinical development. nih.gov The inhibition of c-Met can suppress tumor growth and promote apoptosis in cancer cells. mdpi.comnih.gov While specific data on this compound is scarce, the broader class of kinase inhibitors includes various heterocyclic scaffolds. ed.ac.uk

Tyrosine Kinases: Tyrosine kinases are a large family of enzymes that are critical components of signaling pathways controlling cell growth, proliferation, and differentiation. ed.ac.uk Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important therapeutic targets. Pyrrolidine derivatives have been explored as scaffolds for the development of kinase inhibitors, including those targeting ERK1/2. nih.gov

Reactive Oxygen Species (ROS) Generation as a Mechanism

One of the proposed mechanisms for the anticancer activity of some pyrrolidine-2,5-dione derivatives is the induction of apoptosis through the generation of intracellular reactive oxygen species (ROS). An investigation into phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone derivatives revealed that one such compound induced apoptosis via ROS-mediated caspase-3 activation. nih.gov The accumulation of ROS can lead to oxidative stress, damage to cellular components, and ultimately trigger programmed cell death. The generation of ROS has also been observed in studies of other related heterocyclic compounds, suggesting a potential common mechanism of action. researchgate.net

Antimicrobial Efficacy (Antibacterial, Antifungal)

Pyrrolidine-2,5-dione derivatives have demonstrated notable antimicrobial properties, exhibiting both antibacterial and antifungal activities.

Activity Against Pathogenic Microorganisms (e.g., Mycobacterium tuberculosis)

Several studies have highlighted the potential of pyrrolidine-based compounds as antimicrobial agents. researchgate.net A series of pyrrolidine-2,3-dione (B1313883) scaffolds have been synthesized and evaluated for their ability to inhibit and eradicate Staphylococcus aureus biofilms. semanticscholar.org In one study, two pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone displayed moderate antimicrobial activities against a panel of bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/mL. scispace.com Some piperidine and pyrrolidine substituted halogenobenzene derivatives have also shown inhibitory activity against various Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans, with MIC values in the range of 32-512 µg/ml. nih.gov

Exploration of Novel Antibacterial Mechanisms of Action

| Compound Type | Microorganism | Activity (MIC in µg/mL) |

|---|---|---|

| Pyrrolidine-2,5-dione fused to dibenzobarrelene (Compound 5) | Bacteria and Fungi | 32–128 |

| Pyrrolidine-2,5-dione fused to dibenzobarrelene (Azo derivative 8) | Bacteria and Fungi | 16–256 |

| Piperidine and Pyrrolidine substituted halogenobenzenes (Compounds 3, 5, 6, 7) | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | 32–512 |

Anti-inflammatory Modulatory Effects

Pyrrolidine-2,5-dione derivatives have been identified as potent anti-inflammatory agents. A study on N-substituted pyrrolidine-2,5-dione derivatives demonstrated their potential as multitarget anti-inflammatory agents through in-vitro, in-vivo, and in-silico studies. nih.gov These compounds were synthesized and evaluated for their inhibitory effects on cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), all of which are key enzymes in inflammatory pathways. nih.govmdpi.com

One of the synthesized compounds, 13e, emerged as a particularly potent and selective inhibitor of COX-2 with an IC50 value of 0.98 μM. nih.gov The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it can reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs. The possible mode of action for some of these compounds was further investigated and found to involve mediators such as histamine, bradykinin, prostaglandin, and leukotriene. nih.gov Another synthesized pivalate-based Michael product also showed significant inhibitory potential against COX-1, COX-2, and 5-LOX. mdpi.com The anti-inflammatory properties of these compounds are also linked to the modulation of pro-inflammatory and anti-inflammatory cytokines. For example, some pyrrole (B145914) derivatives have been shown to suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

| Compound | Target | IC50 (μM) |

|---|---|---|

| Compound 13e (N-substituted pyrrolidine-2,5-dione) | COX-2 | 0.98 |

| Pivalate-based Michael product (MAK01) | COX-1 | 314 µg/mL |

| COX-2 | 130 µg/mL | |

| 5-LOX | 105 µg/mL |

Tyrosinase Inhibition and Related Biological Functions

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for applications in cosmetics and medicine to treat hyperpigmentation disorders. nih.govmdpi.com A study focused on the synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives identified them as new potent inhibitors of tyrosinase. dntb.gov.ua The search for effective and safe tyrosinase inhibitors is an active area of research, with many compounds from natural and synthetic sources being investigated. nih.govnih.gov

The inhibitory mechanism of tyrosinase inhibitors can vary, with some acting as competitive inhibitors that bind to the enzyme's active site, while others are non-competitive. nih.gov The presence of a 4-substituted resorcinol moiety has been identified as an important structural feature for potent tyrosinase inhibitory activity in some classes of compounds. mdpi.com

| Compound Type | Activity | IC50 |

|---|---|---|

| Hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives | Potent tyrosinase inhibitors | Data not specified in abstract |

| Rhodanine-3-propionic acid | Tyrosinase inhibitor | 0.7349 mM |

| Kojic acid (Reference) | Tyrosinase inhibitor | 0.1129 mM |

| Arbutin (Reference) | Tyrosinase inhibitor | 38.37 mM |

In Vitro and In Vivo Pharmacological Characterization

No in vitro or in vivo pharmacological characterization studies for this compound were identified in the searched literature. Consequently, no data is available to be presented in tabular format. Research on related compounds has involved various assays to determine their potential therapeutic effects, such as anti-inflammatory potential through cyclooxygenase inhibition assays and in vivo models like carrageenan-induced paw edema. nih.gov Nevertheless, this compound has not been the subject of such published investigations.

Applications of Pyrrolidine 2,5 Dione Structures in Medicinal Chemistry and Materials Science

Drug Discovery and Development Pipeline

There is no substantial evidence in peer-reviewed literature to indicate that 3,3,4-Trimethylpyrrolidine-2,5-dione is or has been a significant candidate in any drug discovery and development pipeline. Some chemical suppliers list the compound under categories such as "Active Pharmaceutical Ingredients" or "Drug Discovery," but this is a broad classification and not indicative of specific research. One source vaguely refers to a related compound, alpha,alpha-dimethyl-beta-methylsuccinimide, as a "convulsant succinimide (B58015)," which suggests a biological activity, but this is not substantiated with detailed studies.

Scaffold for Design of Prodrugs and Biologically Active Intermediates

No information was found regarding the use of this compound as a specific scaffold for the design of prodrugs or as a key biologically active intermediate. While it is sold as a chemical intermediate, its role in the synthesis of specific, biologically active molecules is not documented in available literature.

Use as Chemical Probes for Biological Systems

A single, specific application was identified where the compound, under its synonym α,α-Dimethyl-β-methylsuccinimide, was used as an internal standard for the chiral gas chromatographic method to resolve and quantify ethosuximide (B1671622) enantiomers in biological fluids. This is an analytical application rather than a use as a probe to investigate a biological system's function.

Role as Building Blocks in Complex Organic Synthesis

The compound is commercially available and listed as a "building block" by chemical suppliers that offer custom synthesis. However, no specific examples or published synthetic routes were found where this compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules.

Applications in Agrochemical Development

There is no available data or literature suggesting the investigation or application of this compound in the field of agrochemical development.

Integration into Advanced Materials and Nanotechnology

Surface Modification for Biocompatibility and Anti-fouling

The ability to control the interactions between a material's surface and its biological environment is critical for the success of biomedical devices. Pyrrolidine-2,5-dione structures are instrumental in surface modification strategies designed to improve biocompatibility and prevent biofouling—the unwanted accumulation of microorganisms, proteins, and other biological matter. researchgate.netnih.gov

A primary strategy involves N-Hydroxysuccinimide (NHS) esters, which are derivatives of pyrrolidine-2,5-dione. amerigoscientific.com These esters are highly reactive towards primary amines, which are abundant in proteins and other biomolecules. acs.orgnih.gov By functionalizing a material's surface with NHS esters, a reactive layer is created that can covalently bind to amine-containing molecules like peptides or enzymes. nih.govresearchgate.net This process forms a stable amide linkage, effectively tethering the desired biomolecules to the surface. nih.gov This technique is widely used to create bioactive surfaces for biosensors and to immobilize proteins that promote specific, desired cellular interactions while preventing the non-specific adsorption that leads to fouling. acs.orgnih.gov However, the efficiency of this coupling chemistry in aqueous solutions can be affected by the competing hydrolysis of the ester group. acs.orgnih.gov

Another approach leverages polymers containing pyrrolidone rings, such as poly(N-vinylpyrrolidone) (PVP). nih.gov PVP is known for its low toxicity, chemical stability, and excellent biocompatibility. nih.gov When grafted onto surfaces, PVP creates a hydrophilic layer that strongly binds water molecules, forming a physical and energetic barrier that repels proteins and prevents bacterial adhesion. nih.gov This "anti-fouling" characteristic is crucial for materials used in blood-contacting devices and other medical implants to prevent complications like thrombosis and infection. nih.govnih.gov

| Pyrrolidine-based Structure | Modification Strategy | Substrate Material | Key Finding | Reference |

|---|---|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Covalent immobilization via aminolysis | Gold, Silicon, Polymers | Forms stable amide bonds with amine-containing biomolecules; used for biosensors and bioactive surfaces. The process competes with hydrolysis. | acs.orgnih.govnih.gov |

| Poly(N-vinylpyrrolidone) (PVP) | Grafting to surface (e.g., via catechol chemistry) | Poly(dimethylsiloxane) (PDMS) | Creates a highly hydrophilic surface (water contact angle dropped from 116° to 14°), preventing bacterial biofilm formation. | nih.gov |

| NHS-functionalized Perfluorophenyl Azides (PFPA) | Photoactivated cross-linking | Polystyrene, Poly(3-octylthiophene) | Provides a method for covalent attachment of an NHS ester to a polymer surface, which can then react with biomolecules like horseradish peroxidase (HRP). | nih.gov |

Design of Novel Nanofillers and Composites (e.g., Pyrrolidine-graphene interactions)

The integration of nanofillers like graphene into polymer matrices can dramatically enhance the resulting composite's mechanical, thermal, and electrical properties. A significant challenge, however, is achieving uniform dispersion of the nanofiller and ensuring a strong interface with the polymer matrix. Pyrrolidine-2,5-dione structures, particularly in the form of maleimides, are pivotal in addressing this challenge through the chemical functionalization of graphene. nih.gov

Maleimides, which feature an unsaturated pyrrolidine-2,5-dione ring, can react with the graphitic surface of graphene via covalent pathways. nih.govrsc.org One of the most effective methods is the Diels-Alder cycloaddition reaction, where the maleimide (B117702) acts as a dienophile, reacting with the diene-like character of the graphene's aromatic system. rsc.org This covalent functionalization disrupts the stacking of graphene sheets and introduces functional groups that can improve interaction with a polymer matrix. nih.govrsc.org

Furthermore, the maleimide group itself serves as a versatile chemical handle for subsequent reactions. The thiol-maleimide "click" reaction is a highly efficient, metal-free conjugation chemistry that allows for the attachment of various thiol-containing molecules to the maleimide-functionalized graphene. acs.orgacs.orgnih.gov This modular approach has been used to link targeting peptides and other functional moieties to graphene for applications such as drug delivery. acs.orgnih.gov

Beyond covalent attachment, non-covalent interactions involving pyrrolidine (B122466) derivatives are also effective. polimi.it For instance, polymers like poly-N-vinyl-2-pyrrolidone (PNVP) can adsorb onto the graphene surface. mdpi.com The interaction between the nitrogen and oxygen atoms in the pyrrolidone rings and the graphene surface helps to exfoliate graphite (B72142) and stabilize the resulting graphene sheets in a dispersion, preventing re-aggregation. mdpi.com

| Pyrrolidine-based Structure | Interaction Type | Key Finding | Application | Reference |

|---|---|---|---|---|

| Maleimide | Covalent (Diels-Alder cycloaddition) | Functionalizes reduced graphene oxide (rGO). The presence of oxygen groups on rGO enhances the reaction feasibility. | Creating reactive platforms for linking polymers or biomolecules to graphene. | nih.govrsc.org |

| Maleimide-containing Catechol (dopa-MAL) | Non-covalent (π-π stacking) followed by Covalent (thiol-maleimide click chemistry) | Creates a "clickable" graphene surface that can readily attach thiol-containing molecules like peptides (c(RGDfC)). | Facile fabrication of targeted drug delivery systems. | acs.orgacs.orgnih.gov |

| Poly-N-vinyl-2-pyrrolidone (PNVP) | Non-covalent (Adsorption) | Achieves exfoliation of graphite and stable dispersion of graphene sheets through interaction of polymer heteroatoms with the graphene surface. | One-step production of graphene/polymer composites. | mdpi.com |

| N-substituted pyrrolidines | Non-covalent (π-π bonding and dispersion interactions) | Modeling studies show that the pyrrole (B145914) ring's sp2 configuration allows π-π bonding, while alkyl chains enhance dispersion forces, stabilizing adsorption on graphene. | Understanding mechanisms for designing high-performance fillers. | polimi.it |

Catalyst Design and Ligand Development

The pyrrolidine-2,5-dione (succinimide) framework is not only a building block but also an active participant in chemical catalysis. Its derivatives have been successfully employed as organocatalysts, as precursors to catalytic species, and as ligands that modulate the activity of metal catalysts.

The simple, unsubstituted succinimide molecule has been introduced as a green, non-toxic, and reusable organocatalyst. nih.gov It has proven effective in promoting the synthesis of biologically active compounds such as arylidene malononitriles and tetrahydrobenzo[b]pyran derivatives, particularly in environmentally friendly aqueous media. nih.gov

In the realm of oxidation chemistry, N-hydroxy-succinimide (the N-hydroxy derivative of pyrrolidine-2,5-dione) is a precursor to the highly reactive succinimide-N-oxyl (SINO) radical. acs.org SINO has been identified as a potent hydrogen atom transfer (HAT) catalyst, comparable or even superior to the more commonly known phthalimide-N-oxyl (PINO) radical. It is effective in catalyzing reactions like the oxidation of benzylic alcohols. acs.org

Furthermore, pyrrolidine-2,5-dione derivatives are valuable as ligands in transition metal catalysis. For example, maleimides have been used as reactants in a Rhodium(III)-catalyzed reaction with N-aryl indazol-3-ols to synthesize complex succinimide-linked scaffolds. acs.org In this process, the maleimide coordinates with the metal center, undergoes migratory insertion, and ultimately becomes part of the final product, demonstrating its utility as a reactive ligand or building block in complex transformations. acs.org The development of chiral pyrrolidine organocatalysts, such as cis-2,5-disubstituted pyrrolidines, has also enabled highly enantioselective reactions, including Michael additions, which are fundamental in asymmetric synthesis. rsc.org

| Pyrrolidine-based Structure | Role in Catalysis | Type of Reaction Catalyzed | Key Finding | Reference |

|---|---|---|---|---|

| Succinimide | Organocatalyst | Knoevenagel condensation and Michael addition for synthesis of pyran derivatives. | Acts as an efficient, green, and reusable catalyst in aqueous media. | nih.gov |

| Succinimide-N-oxyl (SINO) radical | Hydrogen Atom Transfer (HAT) Catalyst | Electrocatalytic oxidation of alcohols (e.g., 1-phenylethanol). | Revealed to be a more efficient HAT catalyst than the commonly used PINO radical, with kinetics influenced by factors beyond thermodynamics. | acs.org |

| Maleimides | Reactive Ligand/Substrate | Rhodium(III)-catalyzed 1,4-addition reaction. | Enables the site-selective synthesis of complex succinimide-linked indazol-3-ol derivatives with high functional group tolerance. | acs.org |

| Chiral cis-2,5-disubstituted pyrrolidines | Organocatalyst | Enantioselective Michael addition. | Demonstrates excellent yield (up to 91%) and enantioselectivity (up to >99% ee). | rsc.org |

Future Perspectives and Emerging Research Directions for 3,3,4 Trimethylpyrrolidine 2,5 Dione

Rational Design of Highly Substituted Pyrrolidine-2,5-diones with Enhanced Selectivity

The rational design of novel pyrrolidine-2,5-dione derivatives is a key area of research focused on improving their selectivity and potency towards specific biological targets. By strategically modifying the substitution patterns on the pyrrolidine (B122466) ring, scientists aim to create compounds that are highly effective against disease targets while minimizing off-target effects.

One successful approach involves tailoring substitutions to achieve dual inhibition of enzymes like cyclooxygenases (COX) and lipoxygenase (LOX), which is a promising strategy for developing safer anti-inflammatory agents. nih.gov Structural modifications of pyrrolidine-2,5-dione derivatives have led to the identification of compounds with preferential affinity for COX-2, with some exhibiting potency in the nanomolar to submicromolar ranges. nih.gov For instance, introducing a disubstitution pattern with an N-(benzyl(4-methoxyphenyl)amino) moiety has created a new template that mimics the diaryl structure of traditional COX-2 inhibitors, leading to highly potent and selective compounds. nih.gov